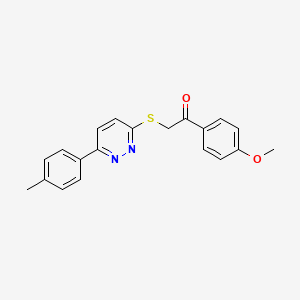![molecular formula C20H16N2O4S B2643132 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 941961-89-3](/img/structure/B2643132.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that integrates benzofuran, thiazole, and benzamide moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound, such as the presence of benzofuran and thiazole rings, contribute to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving electrophilic aromatic substitution.
Thiazole Ring Construction: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, typically using reagents like EDC∙HCl and HOBt in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
科学的研究の応用
Chemistry
In chemistry, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. The benzofuran and thiazole rings are known for their activity against a variety of pathogens, making this compound a candidate for developing new antibiotics .
Medicine
In medicine, the compound is being investigated for its anticancer properties. The presence of the benzofuran moiety, in particular, has been linked to the inhibition of certain cancer cell lines .
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the production of various bioactive compounds.
作用機序
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can inhibit enzymes involved in metabolic pathways, leading to cell death in pathogens and cancer cells .
類似化合物との比較
Similar Compounds
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide vs. Benzofuran Derivatives: Benzofuran derivatives like psoralen and angelicin are known for their phototoxic properties and are used in the treatment of skin diseases.
This compound vs. Thiazole Derivatives: Thiazole derivatives are widely used as antimicrobial agents due to their ability to inhibit bacterial enzymes.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-14-7-13(8-15(10-14)25-2)19(23)22-20-21-16(11-27-20)18-9-12-5-3-4-6-17(12)26-18/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPPABRFZLXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2643058.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2643060.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)


![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)

